molecular formula C8H8F3N B13567899 2,2-Difluoro-1-(4-fluorophenyl)ethanamine

2,2-Difluoro-1-(4-fluorophenyl)ethanamine

Cat. No.: B13567899
M. Wt: 175.15 g/mol
InChI Key: LJBFIMGPCYAABD-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F3N It is a fluorinated amine derivative, characterized by the presence of two fluorine atoms on the ethanamine backbone and an additional fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethanamine typically involves the reaction of 4-fluorobenzaldehyde with difluoroethylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-fluorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include various fluorinated amines, ketones, and substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and resulting in desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(4-fluorophenyl)ethanamine is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

2,2-difluoro-1-(4-fluorophenyl)ethanamine

InChI

InChI=1S/C8H8F3N/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8H,12H2

InChI Key

LJBFIMGPCYAABD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)N)F

Origin of Product

United States

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